![molecular formula C18H11ClN2O3S2 B2408131 (5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene)-1,3-thiazolidine-2,4-dione CAS No. 860787-03-7](/img/structure/B2408131.png)
(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various organic chemistry reactions, including addition, substitution, elimination, and rearrangement reactions .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve looking at its reactivity with common reagents, its behavior under various conditions, and the products it forms .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. It could also involve looking at its spectroscopic properties .科学的研究の応用
Corrosion Inhibition
Thiazolidinedione derivatives, closely related to the compound , have been investigated for their potential as corrosion inhibitors. A study by Yadav et al. (2015) found that these derivatives are effective in preventing mild steel corrosion in hydrochloric acid solution. The study utilized weight loss, electrochemical polarization, and electrochemical impedance spectroscopy techniques to demonstrate the efficiency of these inhibitors, revealing their potential application in corrosion protection (Yadav, Behera, Kumar, & Yadav, 2015).
Antihyperglycemic Activity
Another area of research involving similar thiazolidinedione compounds is in the field of antihyperglycemic activity. Imran, Yar, and Khan (2009) synthesized derivatives that were tested for their ability to lower blood glucose levels. These compounds showed promise in models using rats, suggesting potential applications in diabetes treatment (Imran, Yar, & Khan, 2009).
Antimicrobial and Anticancer Activities
The thiazolidinedione scaffold, closely related to the compound of interest, has been explored for its antimicrobial and anticancer activities. Research by Jat et al. (2006) demonstrated that certain thiazolidinedione derivatives possess antimicrobial properties against various bacterial and fungal strains, indicating their potential use in treating infections (Jat, Salvi, Talesara, & Joshi, 2006). Additionally, Havrylyuk et al. (2013) synthesized novel 5-pyrazoline substituted 4-thiazolidinones, which showed anticancer activity in vitro, suggesting their potential utility in cancer therapy (Havrylyuk, Zimenkovsky, Vasylenko, Day, Smee, Grellier, & Lesyk, 2013).
Physicochemical Properties and Solubility
The physicochemical properties and solubility of thiazolidinedione derivatives have been studied, with implications for drug formulation and delivery. Volkova et al. (2020) researched a novel antifungal compound from the thiazolidinedione class, assessing its solubility in various solvents. This study provides insights into the solubility behavior of such compounds, which is crucial for their pharmaceutical applications (Volkova, Levshin, & Perlovich, 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
(5Z)-5-[[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3S2/c19-17-20-8-11(25-17)9-24-14-6-5-10-3-1-2-4-12(10)13(14)7-15-16(22)21-18(23)26-15/h1-8H,9H2,(H,21,22,23)/b15-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOFXBGUNNZUET-CHHVJCJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=O)S3)OCC4=CN=C(S4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C\3/C(=O)NC(=O)S3)OCC4=CN=C(S4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2408048.png)

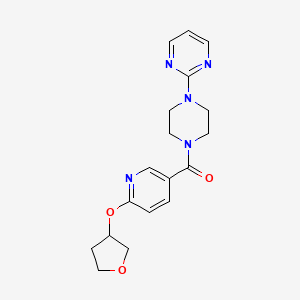
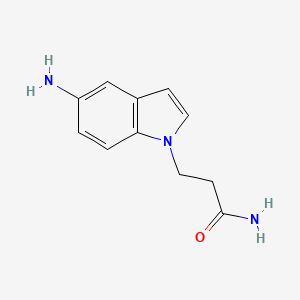
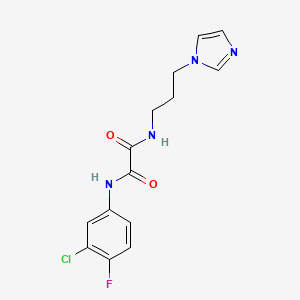
![N-(1-cyanocyclohexyl)-2-{ethyl[3-(hydroxymethyl)phenyl]amino}-N-methylacetamide](/img/structure/B2408057.png)
![3-(3,4-dimethoxyphenethyl)-1-(2-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408059.png)

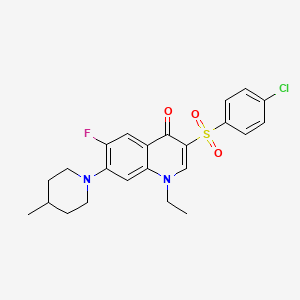
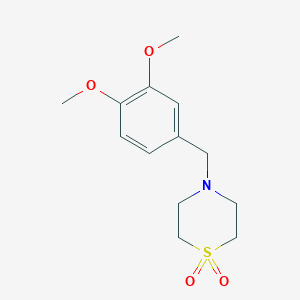
![N-[1-(2-Ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2408066.png)
![(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2408067.png)
![2-(4-Fluorophenyl)-6-[2-(3-methoxyphenyl)-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2408069.png)
